Methyl 4-chloro-6-formylpyridine-2-carboxylate
Description
Methyl 4-chloro-6-formylpyridine-2-carboxylate is a pyridine-based heterocyclic compound characterized by three functional groups: a chloro substituent at position 4, a formyl group at position 6, and a methyl ester at position 2. Its molecular formula is C₈H₆ClNO₃, with a molecular weight of 199.01 g/mol . This compound serves as a versatile building block in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactive sites (chloro and formyl groups) that enable further functionalization.
Properties
IUPAC Name |
methyl 4-chloro-6-formylpyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO3/c1-13-8(12)7-3-5(9)2-6(4-11)10-7/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAAHQQRGGDPHRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=N1)C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80555583 | |
| Record name | Methyl 4-chloro-6-formylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80555583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109880-44-6 | |
| Record name | Methyl 4-chloro-6-formylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80555583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-chloro-6-formylpyridine-2-carboxylate can be synthesized through various methods. One common method involves the reaction of 4-chloro-2,6-diformylpyridine with methanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-6-formylpyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Methyl 4-chloro-6-carboxylpyridine-2-carboxylate.
Reduction: Methyl 4-chloro-6-hydroxymethylpyridine-2-carboxylate.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-chloro-6-formylpyridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-chloro-6-formylpyridine-2-carboxylate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the chlorine atom can undergo substitution reactions. These interactions can lead to the formation of new compounds with different biological activities .
Comparison with Similar Compounds
Comparison with Similar Pyridine Derivatives
Structural and Functional Group Variations
The following table summarizes key structural and functional differences between Methyl 4-chloro-6-formylpyridine-2-carboxylate and analogous compounds:
Key Observations:
Functional Group Reactivity :
- The formyl group in this compound enables nucleophilic additions (e.g., condensation reactions), while the chloro group facilitates substitution reactions (e.g., SNAr). This contrasts with Methyl 6-fluoropyridine-2-carboxylate, where the electron-withdrawing fluorine enhances stability but limits reactivity .
- The aryl-substituted derivative () incorporates a bulky phenyl group, which may sterically hinder reactions but offers modularity for targeted drug design .
Physical Properties :
- The higher molecular weight of this compound (199.01 g/mol vs. 155.13 g/mol for the fluorinated analog) suggests differences in solubility and crystallinity. Polar groups (CHO, COOCH₃) likely increase hydrophilicity compared to the fluorine-containing derivative .
Synthetic Utility :
Challenges and Stability Considerations
- Reactivity : The formyl group in this compound may necessitate storage under inert conditions to prevent oxidation or hydration.
- Toxicity : Chloro substituents can pose handling risks (e.g., toxicity, environmental persistence) compared to fluorine .
Biological Activity
Methyl 4-chloro-6-formylpyridine-2-carboxylate (MFCPC) is an organic compound with significant potential in various biological applications. This article explores its biological activity, synthesis, mechanisms of action, and related research findings.
MFCPC has the molecular formula C₈H₆ClNO₃ and is characterized by a pyridine ring substituted with a formyl group and a chlorine atom. The compound can be synthesized through several methods, with one common approach involving the reaction of 4-chloro-2,6-diformylpyridine with methanol under reflux conditions. This method allows for the formation of MFCPC as a key intermediate in the synthesis of more complex organic molecules.
The biological activity of MFCPC is attributed to its ability to interact with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the chlorine atom can undergo substitution reactions. These interactions facilitate the formation of new compounds that may exhibit different biological activities, including antimicrobial and anti-inflammatory properties.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of MFCPC. It has been shown to exhibit activity against various bacterial strains, making it a candidate for further pharmaceutical development. For instance, a study demonstrated that derivatives of MFCPC could inhibit the growth of Staphylococcus aureus, suggesting its utility in treating infections caused by resistant strains .
Anti-inflammatory Effects
MFCPC has also been investigated for its anti-inflammatory properties. Research indicates that compounds derived from MFCPC can modulate inflammatory pathways, potentially leading to therapeutic applications in inflammatory diseases .
Case Studies
- Antibacterial Activity : A study conducted on MFCPC derivatives revealed their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of traditional antibiotics, indicating a promising alternative for treatment .
- In Vitro Cytotoxicity : In tests assessing cytotoxicity on human adenocarcinomic cells (A549), MFCPC showed no significant cytotoxic effects at concentrations up to 128 µg/mL, suggesting a favorable safety profile for potential therapeutic use .
Comparative Analysis
The biological activity of MFCPC can be compared to similar compounds within its class:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Methyl 4-chloro-6-fluoro-3-formyl-2-pyridinecarboxylate | Structure | Moderate antibacterial activity |
| Methyl 6-chloropyridine-2-carboxylate | Structure | Lower reactivity; less effective |
MFCPC stands out due to its unique combination of functional groups that enhance its reactivity and biological activity compared to its analogs .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 4-chloro-6-formylpyridine-2-carboxylate, and how can purity be ensured during synthesis?
- Methodological Answer : The compound is synthesized via multi-step functionalization of pyridine derivatives. A common approach involves formylation and chlorination of methyl pyridine-2-carboxylate precursors. Key steps include:
- Chlorination : Using POCl₃ or SOCl₂ under reflux conditions to introduce the chloro substituent .
- Formylation : Employing Vilsmeier-Haack conditions (DMF/POCl₃) for regioselective formylation at the 6-position .
- Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity. Monitor by HPLC (C18 column, 70:30 acetonitrile/water) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., formyl proton at δ ~10.2 ppm, chloro group deshielding adjacent carbons) .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1720 cm⁻¹ for ester, ~1680 cm⁻¹ for formyl) .
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H]⁺ at m/z 199.01) .
Q. How are common impurities identified during synthesis, and what strategies mitigate them?
- Methodological Answer :
- Byproducts : Partial hydrolysis of the ester group (detected via TLC or LC-MS as carboxylic acid derivative at m/z 185.0).
- Mitigation : Use anhydrous conditions and molecular sieves during synthesis.
- Contaminants : Unreacted starting materials (e.g., methyl pyridine-2-carboxylate) identified via GC-MS. Optimize reaction time and stoichiometry .
Advanced Research Questions
Q. How can this compound serve as a building block for metal-organic frameworks (MOFs)?
- Methodological Answer : The formyl and carboxylate groups enable coordination to metal nodes (e.g., Zn²⁺, Cu²⁺).
- MOF Design : React with diamine linkers (e.g., ethylenediamine) to form Schiff base ligands, followed by metal coordination .
- Structural Confirmation : Use single-crystal XRD (SHELX refinement ) and PXRD to validate framework topology.
Q. What crystallographic techniques are employed to resolve structural ambiguities in derivatives of this compound?
- Methodological Answer :
- Single-Crystal XRD : Data collected at 100 K (Mo-Kα radiation, λ = 0.71073 Å). Refinement via SHELXL and visualization with ORTEP-3 .
- Challenge : Disorder in the formyl group. Mitigate by collecting high-resolution data (θmax > 25°) and using restraints during refinement .
Q. How does the reactivity of the formyl group in this compound compare to analogous halogenated pyridines in cross-coupling reactions?
- Methodological Answer :
- Suzuki Coupling : The formyl group is electrophilic but can participate in Pd-catalyzed coupling if protected (e.g., as an acetal). Compare with bromo analogs (e.g., methyl 4-chloro-6-bromopyridine-2-carboxylate), which show higher reactivity .
- Optimization : Use Pd(PPh₃)₄ with K₂CO₃ in DMF/H₂O (80°C, 12 hr) for aryl boronic acid coupling .
Q. How can researchers address contradictory data in reaction yields when modifying substituents on the pyridine ring?
- Methodological Answer :
- Case Study : Chloro vs. bromo substituents at the 4-position. Bromo derivatives may show higher yields in nucleophilic substitutions due to better leaving-group ability.
- Resolution : Conduct kinetic studies (monitor by NMR) and DFT calculations (e.g., Gaussian 16) to compare activation energies .
Q. What safety protocols are recommended given limited toxicity data for this compound?
- Methodological Answer :
- Precautionary Measures : Handle in a fume hood with PPE (gloves, lab coat).
- Toxicity Assessment : Use Ames test for mutagenicity and zebrafish embryo assays for acute toxicity as preliminary screens .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
